Synthetic Yield Comparison: 2-Amino-4-chloro-3-nitropyridine vs. 4-Amino-2-chloro-3-nitropyridine via Nitration of Respective Aminochloropyridine Precursors
The nitration of 2-amino-4-chloropyridine to yield 2-amino-4-chloro-3-nitropyridine proceeds with 85% yield under optimized conditions using fuming nitric acid with ice bath cooling, as disclosed in patent CN106146504 [1]. In contrast, the nitration of 4-amino-2-chloropyridine to yield the regioisomeric 4-amino-2-chloro-3-nitropyridine is reported to produce a mixture of isomers with overall yields not exceeding 40-50% due to competing nitration at alternative positions . This 35-45% yield advantage translates directly to lower cost per mole of product and reduced purification burden in multi-step syntheses.
| Evidence Dimension | Synthetic yield of nitration reaction |
|---|---|
| Target Compound Data | 85% yield (white solid after purification) |
| Comparator Or Baseline | 4-amino-2-chloro-3-nitropyridine: 40-50% yield (isomeric mixture requiring extensive purification) |
| Quantified Difference | 35-45 percentage points higher yield |
| Conditions | Nitration of 2-amino-4-chloropyridine with fuming HNO3, ice bath cooling, 0 °C to room temperature; purified by flash chromatography (CH2Cl2/MeOH 100:1) |
Why This Matters
Higher synthetic yield directly reduces the cost of goods and improves process efficiency for large-scale procurement and downstream manufacturing.
- [1] Patent CN106146504, 2016. Paragraph 0168-0172. View Source
